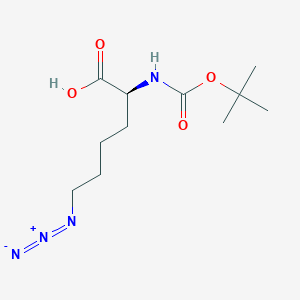

Acide Boc-Lys(N3)-OH

Vue d'ensemble

Description

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272,30*99,18 g/mole. The purity is usually 95%.

BenchChem offers high-quality Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de l'Acide Boc-Lys(N3)-OH, également connu sous le nom de Boc-L-Lys(N3)-OH ou Acide hexanoïque, 6-azido-2-[[(1,1-diméthyléthoxy)carbonyl]amino]-, (2S)-:

Synthèse d'échafaudages à clic à base de cellulose

L'this compound est utilisé dans la synthèse d'échafaudages à clic à base de cellulose. Cette application tire parti du groupe azide réactif du composé, qui peut participer à des réactions de chimie click pour créer de nouveaux matériaux .

Fonctionnalisation de nouveaux composés

Le composé est utilisé dans la fonctionnalisation de nouveaux composés, tels que l'éthynylzinque (II) phtalocyanine, via la chimie click. Ce processus permet la création de molécules complexes avec des applications potentielles dans divers domaines, notamment la thérapie photodynamique .

Production de puces peptidiques

Les chercheurs utilisent l'this compound pour la production de puces peptidiques. Ces puces sont des outils essentiels en protéomique pour analyser les interactions et les fonctions des protéines .

Stratégies de bioconjugaison

Le groupe azide terminal de l'this compound permet la conjugaison avec des composés contenant des alcynes par des réactions de cycloaddition catalysées par le cuivre (I). Cette technique de bioconjugaison est utile pour créer des sondes chimiques et des molécules de réticulation dans la recherche biologique .

Applications de réticulation

En raison de sa nature réactive, l'this compound sert d'agent efficace de réticulation en science des polymères et des matériaux, améliorant les propriétés des matériaux produits .

Synthèse de sondes chimiques

Le composé est essentiel dans la synthèse de sondes chimiques qui sont utilisées pour étudier et visualiser les processus biologiques au niveau moléculaire .

Développement de médicaments

Synthèse chimique

Chaque application utilise les propriétés chimiques uniques de l'this compound pour faire progresser la recherche et le développement dans plusieurs disciplines scientifiques.

MilliporeSigma - 6-Azido-hexanoic acid Novabiochem Sigma-Aldrich - 6-Azidohexanoic acid ≥95% SMolecule - Acide hexanoïque, 6-azido-2-[[(1,1-diméthyléthoxy)carbonyl]amino]-, (2S)-

Mécanisme D'action

Target of Action

The primary target of Boc-Lys(N3)-OH, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- or Boc-L-Lys(N3)-OH, are Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

Boc-Lys(N3)-OH interacts with its targets, the HDACs, by serving as a substrate . Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac), are widely used in commercial HDAC activity assay kits because they work for most HDACs . HDACs differ in substrate affinity towards different substrates .

Biochemical Pathways

Boc-Lys(N3)-OH affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .

Pharmacokinetics

It’s known that boc-lys(n3)-oh can be used as a building block to synthesize other compounds , which suggests that it may undergo metabolic transformations.

Result of Action

The molecular and cellular effects of Boc-Lys(N3)-OH’s action primarily involve the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis . By deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes .

Action Environment

The action, efficacy, and stability of Boc-Lys(N3)-OH can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .

Analyse Biochimique

Biochemical Properties

Boc-Lys(N3)-OH is a substrate for histone deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . Boc-Lys(N3)-OH interacts with these enzymes, and its deacetylation may lead to a change in the conformation and/or activity of the substrates .

Cellular Effects

The effects of Boc-Lys(N3)-OH on cells are primarily mediated through its interactions with HDACs. Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis . Therefore, Boc-Lys(N3)-OH, as a substrate for HDACs, can influence these cellular processes.

Molecular Mechanism

The molecular mechanism of Boc-Lys(N3)-OH involves its interaction with HDACs. HDACs remove acetyl groups from lysine residues in histone and nonhistone proteins . Boc-Lys(N3)-OH, being a substrate for these enzymes, undergoes deacetylation, which may lead to changes in gene expression and other cellular processes .

Metabolic Pathways

Boc-Lys(N3)-OH is involved in the metabolic pathways related to HDACs . HDACs regulate the lysine acetylation status of proteins, which is a key posttranslational regulatory mechanism in cells

Propriétés

IUPAC Name |

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRPDWWWUARZIW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648862 | |

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846549-33-5 | |

| Record name | 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.